Superior Tumor Imaging Intensity and Uptake Compared to Indocyanine Green (ICG) in Hepatocellular Carcinoma
In a comparative study, MHI-148 demonstrated significantly higher imaging intensity and preferential uptake in hepatocellular carcinoma (HCC) cells and tissues compared to the clinical gold standard, indocyanine green (ICG) [1]. While MHI-148 exhibited comparable biocompatibility to ICG, its imaging performance was superior at all tested concentrations.
| Evidence Dimension | Cellular Uptake and Imaging Intensity in HCC Cells |
|---|---|
| Target Compound Data | Significantly higher uptake observed by HCC cells compared to ICG; superior imaging intensity in vitro and in vivo. |
| Comparator Or Baseline | Indocyanine green (ICG) at identical dye concentrations. |
| Quantified Difference | Significantly higher uptake at all dye concentrations (p<0.05); specific fold-change not reported. |
| Conditions | Hepatocellular carcinoma (HCC) cell lines (HepG2, SMMC-7721) and xenograft mouse models. |
Why This Matters
For researchers developing NIR imaging agents for liver cancer, MHI-148 provides a clear advantage over ICG by enabling higher-contrast tumor visualization without sacrificing biocompatibility, directly improving signal-to-noise ratios in surgical navigation and diagnostic applications.
- [1] An, J., et al. (2023). Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway. Frontiers in Oncology, 13, 1140256. View Source
